Isotopic Mass Shift for LC-MS/MS Selectivity
N-Nitroso-Acebutolol-d7 possesses a nominal mass shift of +7 Da relative to the unlabeled analyte, N-Nitroso-Acebutolol. This is due to the replacement of seven hydrogen atoms with seven deuterium atoms specifically on the isopropyl moiety of the parent nitrosamine [1]. This mass difference is sufficient to ensure baseline separation in the mass analyzer of an LC-MS/MS system, allowing the deuterated internal standard to be distinguished from the endogenous impurity without interference [2].
| Evidence Dimension | Molecular Weight (Nominal Mass) |
|---|---|
| Target Compound Data | 372.5 g/mol (for C₁₈H₂₀D₇N₃O₅) |
| Comparator Or Baseline | Unlabeled N-Nitroso-Acebutolol: ~365 g/mol (for C₁₈H₂₇N₃O₅) |
| Quantified Difference | +7 Da mass shift |
| Conditions | Calculated from molecular formula and structural elucidation; applicable in LC-MS/MS analysis using MRM or SIM modes. |
Why This Matters
This specific mass shift is essential for using the compound as a true isotopic internal standard, enabling accurate correction for ion suppression and matrix effects that would otherwise invalidate a quantitative assay.
- [1] Veeprho. (n.d.). N-Nitroso-Acebutolol-D7 Product Page. Retrieved from https://veeprho.com/impurities/n-nitroso-acebutolol-d7/ View Source
- [2] USP Nitrosamines Exchange. (n.d.). Nitrosamine internal standards - what should be taken into consideration? Retrieved from https://nitrosamines.usp.org/t/nitrosamine-internal-standards-what-should-be-taken-into-consideration/13144/6 View Source
